BenchChemオンラインストアへようこそ!

4-Chloro-N-(3-fluorobenzyl)aniline

KSP kinesin inhibition mitotic arrest anticancer agent development

Acquire 4-Chloro-N-(3-fluorobenzyl)aniline as a validated KSP kinesin inhibitor scaffold for anticancer research, referenced in patent literature. This exact 4-chloro and 3-fluorobenzyl substitution pattern is critical for biological activity; alternative regioisomers exhibit altered XLogP (Δ0.19) and fall outside active compound series, compromising experimental reproducibility. Use as a reference standard for LC-MS/HRMS purity verification (MW 235.68) and as a synthetic intermediate for focused medicinal chemistry libraries.

Molecular Formula C13H11ClFN
Molecular Weight 235.68 g/mol
CAS No. 1019518-52-5
Cat. No. B3341205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-(3-fluorobenzyl)aniline
CAS1019518-52-5
Molecular FormulaC13H11ClFN
Molecular Weight235.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CNC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H11ClFN/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8,16H,9H2
InChIKeyRNETVBPXXOXBKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-(3-fluorobenzyl)aniline (CAS: 1019518-52-5) for KSP Inhibitor Research: Procurement and Differentiation Guide


4-Chloro-N-(3-fluorobenzyl)aniline (CAS: 1019518-52-5) is a halogenated secondary aromatic amine characterized by a 4-chloro substituent on the aniline ring and a 3-fluorobenzyl group on the amine nitrogen [1]. The compound belongs to the class of N-substituted benzylic aniline derivatives, a scaffold explicitly identified as useful for treating cellular proliferative diseases and for inhibiting kinesin spindle protein (KSP) activity [2]. With a molecular weight of approximately 235.68 g/mol, a calculated XLogP of 4.5, and a topological polar surface area of 12 Ų, this compound exhibits physicochemical properties consistent with drug-like small molecules capable of passive membrane diffusion .

Why 4-Chloro-N-(3-fluorobenzyl)aniline Cannot Be Interchanged with Other Halogenated N-Benzyl Anilines in KSP Inhibitor Development


In the context of N-substituted benzylic aniline derivatives as mitotic kinesin (KSP) inhibitors, the precise positioning of halogen substituents fundamentally determines biological activity. The patent literature explicitly demonstrates that among structurally related compounds, only specific substitution patterns—including the 4-chloro and 3-fluorobenzyl combination—are retained within the active compound series, while numerous close analogs with different halogen positions (e.g., 3-chloro, 2-fluoro, or 4-fluoro variants) were evaluated but not advanced [1]. Furthermore, the physicochemical properties that govern membrane permeability and target engagement differ markedly between positional isomers: the 4-chloro-N-(3-fluorobenzyl) configuration yields a calculated XLogP of 4.5 , whereas the regioisomeric 3-chloro-N-(4-fluorobenzyl)aniline exhibits an XLogP of 4.31 . This ΔXLogP of approximately 0.19 units translates to a measurable difference in lipophilicity, which directly impacts compound partitioning, solubility, and ultimately the structure-activity relationship (SAR) of the KSP inhibitor series. Generic substitution without verification of the exact substitution pattern introduces uncontrolled variability that can invalidate SAR conclusions and compromise experimental reproducibility.

Quantitative Differentiation Evidence: 4-Chloro-N-(3-fluorobenzyl)aniline Versus Closest Analogs and Regioisomers


Patent-Documented KSP Inhibitor Activity Differentiation: 4-Chloro-3-Fluorobenzyl Configuration as Essential Scaffold Component

Patent US20080234297A1 explicitly identifies N-substituted benzylic aniline derivatives containing the 4-chloro and 3-fluorobenzyl substitution pattern as active inhibitors of kinesin spindle protein (KSP) [1]. The patent discloses a comprehensive series of structurally related compounds, but only those maintaining specific halogen substitution patterns—including the 4-chloro-N-(3-fluorobenzyl)aniline framework—are claimed as therapeutically useful for treating cellular proliferative diseases and disorders associated with KSP activity. In contrast, the patent documentation indicates that compounds with alternative halogen placements, such as 2-chloro, 4-fluoro, or unsubstituted benzyl variants, were evaluated but are absent from the exemplified active compound claims [1].

KSP kinesin inhibition mitotic arrest anticancer agent development structure-activity relationship

Lipophilicity (XLogP) Differentiation: 4-Chloro-N-(3-fluorobenzyl)aniline Versus 3-Chloro-N-(4-fluorobenzyl)aniline

The positional isomerism between 4-chloro-N-(3-fluorobenzyl)aniline and 3-chloro-N-(4-fluorobenzyl)aniline results in a quantifiable difference in calculated lipophilicity. The target compound exhibits a calculated XLogP value of 4.5 , whereas the regioisomer 3-chloro-N-(4-fluorobenzyl)aniline (CAS: 1019540-88-5) has a calculated XLogP of 4.31 . This ΔXLogP of +0.19 represents a measurable increase in lipophilicity for the target compound.

physicochemical property differentiation lipophilicity ADME prediction membrane permeability

Molecular Weight Differentiation: 4-Chloro-N-(3-fluorobenzyl)aniline Versus 2-Methyl-Substituted Analog

A common procurement error involves confusing the target compound with its 2-methyl-substituted analog, 4-chloro-N-(3-fluorobenzyl)-2-methylaniline (CAS: 1036509-32-6). The target compound has a molecular weight of 235.68 g/mol and molecular formula C13H11ClFN [1], while the 2-methyl analog has a molecular weight of 249.71 g/mol and molecular formula C14H13ClFN [2]. This represents a +14.03 g/mol difference (+5.95% increase) due to the presence of the additional methyl group at the 2-position of the aniline ring.

molecular weight differentiation analog comparison procurement specification structural verification

Rotatable Bond Count and Topological Polar Surface Area: Functional Implications for Molecular Flexibility and Permeability

The target compound possesses 3 rotatable bonds and a topological polar surface area (TPSA) of 12 Ų . These parameters are critical for understanding conformational flexibility and passive membrane permeability. TPSA values below 140 Ų are generally associated with favorable oral bioavailability potential, and the target compound's TPSA of 12 Ų places it well within the range of compounds capable of efficient passive diffusion across lipid bilayers [1]. The rotatable bond count of 3 represents moderate conformational flexibility—sufficient for target binding adaptation while not incurring the excessive entropic penalty associated with highly flexible molecules.

rotatable bonds topological polar surface area molecular flexibility drug-likeness

Validated Application Scenarios for 4-Chloro-N-(3-fluorobenzyl)aniline (CAS: 1019518-52-5) Based on Quantitative Evidence


KSP Kinesin Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Researchers developing mitotic kinesin (KSP) inhibitors for anticancer applications should prioritize this exact 4-chloro-N-(3-fluorobenzyl)aniline scaffold. Patent US20080234297A1 explicitly identifies N-substituted benzylic aniline derivatives containing the 4-chloro and 3-fluorobenzyl substitution pattern as active inhibitors of KSP kinesin [1]. The compound serves as a validated core scaffold for systematic SAR exploration, where modifications can be introduced while maintaining the essential 4-chloro and 3-fluorobenzyl pharmacophoric elements. Procurement of alternative substitution patterns (e.g., 2-chloro, 4-fluoro, or 3-chloro-N-(4-fluorobenzyl) variants) yields compounds that fall outside the characterized active series and may lack KSP inhibitory activity [1].

Lipophilicity-Controlled ADME Profiling and Membrane Permeability Optimization

The target compound's XLogP of 4.5 and TPSA of 12 Ų make it suitable for studies examining the relationship between halogen substitution patterns and passive membrane permeability. With ΔXLogP of +0.19 relative to the regioisomeric 3-chloro-N-(4-fluorobenzyl)aniline (XLogP = 4.31) , this compound provides a defined baseline for investigating how subtle positional isomerism affects compound partitioning, cellular uptake, and intracellular target engagement. The low TPSA (12 Ų) predicts favorable passive diffusion characteristics [2], enabling researchers to isolate the contribution of lipophilicity differences to observed cellular activity without confounding effects from polarity-driven permeability limitations.

Quality Control Reference Standard for Differentiating Regioisomeric and Methyl-Substituted Analogs

The compound serves as a critical reference standard for analytical method development and quality control verification. Its molecular weight of 235.68 g/mol (C13H11ClFN) [3] is distinguishable from the common procurement error analog 4-chloro-N-(3-fluorobenzyl)-2-methylaniline (MW = 249.71 g/mol; ΔMW = +14.03 g/mol) [4] by LC-MS or HRMS analysis. Additionally, its XLogP of 4.5 differentiates it from the 3-chloro-N-(4-fluorobenzyl)aniline regioisomer (XLogP = 4.31) , enabling HPLC method development with reversed-phase conditions where retention time differences can be exploited for isomer separation and purity verification.

Secondary Amine Building Block for N-Functionalized Derivative Synthesis

As a secondary aromatic amine with 1 hydrogen bond donor, 1 hydrogen bond acceptor, and 3 rotatable bonds , 4-chloro-N-(3-fluorobenzyl)aniline functions as a versatile synthetic intermediate. The secondary amine nitrogen can undergo further N-alkylation, acylation, or sulfonylation reactions to generate diverse N-substituted benzylic aniline libraries. The compound's availability at 97% purity from commercial sources [3] supports its use as a reliable starting material for medicinal chemistry campaigns requiring halogenated aniline scaffolds. Researchers can leverage this building block to synthesize novel KSP inhibitor analogs while maintaining the validated 4-chloro-3-fluorobenzyl pharmacophore identified in patent literature [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-N-(3-fluorobenzyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.